

The Biological Versatility of Substituted Thiazolidine-2-thiones: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Benzoylthiazolidine-2-thione

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For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2-thione scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and diverse biological activities have positioned it as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted thiazolidine-2-thiones, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and drug discovery efforts in this area.

Diverse Biological Activities of Substituted Thiazolidine-2-thiones

Substituted thiazolidine-2-thiones have been reported to exhibit a wide spectrum of biological activities, including but not limited to:

- **Anticancer Activity:** Induction of apoptosis and inhibition of cancer cell proliferation have been observed in various cancer cell lines.
- **Antimicrobial Activity:** Efficacy against a range of bacterial and fungal strains has been demonstrated.

- **Xanthine Oxidase Inhibition:** Potent inhibitory activity against xanthine oxidase suggests potential therapeutic applications in the management of hyperuricemia and gout.
- **Anti-inflammatory Activity:** Modulation of inflammatory pathways, such as the NF- κ B and MAPK signaling cascades, has been reported.

This guide will delve into the quantitative aspects of these activities and the experimental methodologies used for their determination.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of selected substituted thiazolidine-2-thione derivatives and, for comparative purposes, the closely related and more extensively studied thiazolidine-2,4-dione derivatives.

Table 1: Anticancer Activity of Substituted Thiazolidine-2-thione and Thiazolidine-2,4-dione Derivatives (IC₅₀/GI₅₀ values in μ M)

Compound ID/Description	Cancer Cell Line	IC50/GI50 (μM)	Reference
Thiazolidine-2-thiones			
Compound 14b (A 5-nitrofuran derivative)	MCF-7 (Breast)	0.85	[1]
Compound 14b (A 5-nitrofuran derivative)	MDA-MB-231 (Breast)	6.61	[1]
Compound 2h (Ciminalum-thiazolidinone hybrid)	MOLT-4 (Leukemia)	< 0.01	[2]
Compound 2h (Ciminalum-thiazolidinone hybrid)	SR (Leukemia)	< 0.01	[2]
Compound 2h (Ciminalum-thiazolidinone hybrid)	SW-620 (Colon)	< 0.01	[2]
Compound 2h (Ciminalum-thiazolidinone hybrid)	SF-539 (CNS)	< 0.01	[2]
Compound 2h (Ciminalum-thiazolidinone hybrid)	SK-MEL-5 (Melanoma)	< 0.01	[2]
ALC67	Liver, Breast, Colon, Endometrial	~5	[3]
Thiazolidine-2,4-diones (for comparison)			
Compound 5d (5-(4-alkylbenzylidene) derivative)	Leukemia SR	2.04	[4]

Compound 5d (5-(4-alkylbenzylidene) derivative)	NCI-H522 (Non-Small Cell Lung)	1.36	[4]
Compound 5d (5-(4-alkylbenzylidene) derivative)	COLO 205 (Colon)	1.64	[4]
Compound 5d (5-(4-alkylbenzylidene) derivative)	SF-539 (CNS)	1.87	[4]
Compound 5d (5-(4-alkylbenzylidene) derivative)	SK-MEL-2 (Melanoma)	1.64	[4]
Compound 5d (5-(4-alkylbenzylidene) derivative)	OVCAR-3 (Ovarian)	1.87	[4]
Compound 5d (5-(4-alkylbenzylidene) derivative)	RXF 393 (Renal)	1.15	[4]
Compound 5d (5-(4-alkylbenzylidene) derivative)	PC-3 (Prostate)	1.90	[4]
Compound 5d (5-(4-alkylbenzylidene) derivative)	MDA-MB-468 (Breast)	1.11	[4]
Compound 12a (2-oxoindoline hybrid)	Caco-2 (Colon)	2	[5]
Compound 12a (2-oxoindoline hybrid)	HepG2 (Hepatocellular)	10	[5]
Compound 12a (2-oxoindoline hybrid)	MDA-MB-231 (Breast)	40	[5]

Compound 8f (5-benzylidenethiazolidin e-2,4-dione derivative)	HepG2 (Hepatocellular)	11.19	[6]
Compound 8f (5-benzylidenethiazolidin e-2,4-dione derivative)	HCT-116 (Colon)	8.99	[6]
Compound 8f (5-benzylidenethiazolidin e-2,4-dione derivative)	MCF-7 (Breast)	7.10	[6]

Table 2: Antimicrobial Activity of Substituted Thiazolidine-2,4-dione Derivatives (MIC values in µg/mL)

Compound ID/Description	Microorganism	MIC (µg/mL)	Reference
Thiazolidine-2,4-diones			
5-Arylidene derivatives	Gram-positive bacteria	2 - 16	[7]
Compound 4f	C. glabrata (ATCC 24433)	31.25	[8]
Compound 4b	Gram-negative and Gram-positive bacteria	62.5	[8]
Compound 4c	E. coli (ATCC 25922)	<31.25	[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted thiazolidine-2-thiones and for the evaluation of their biological activities.

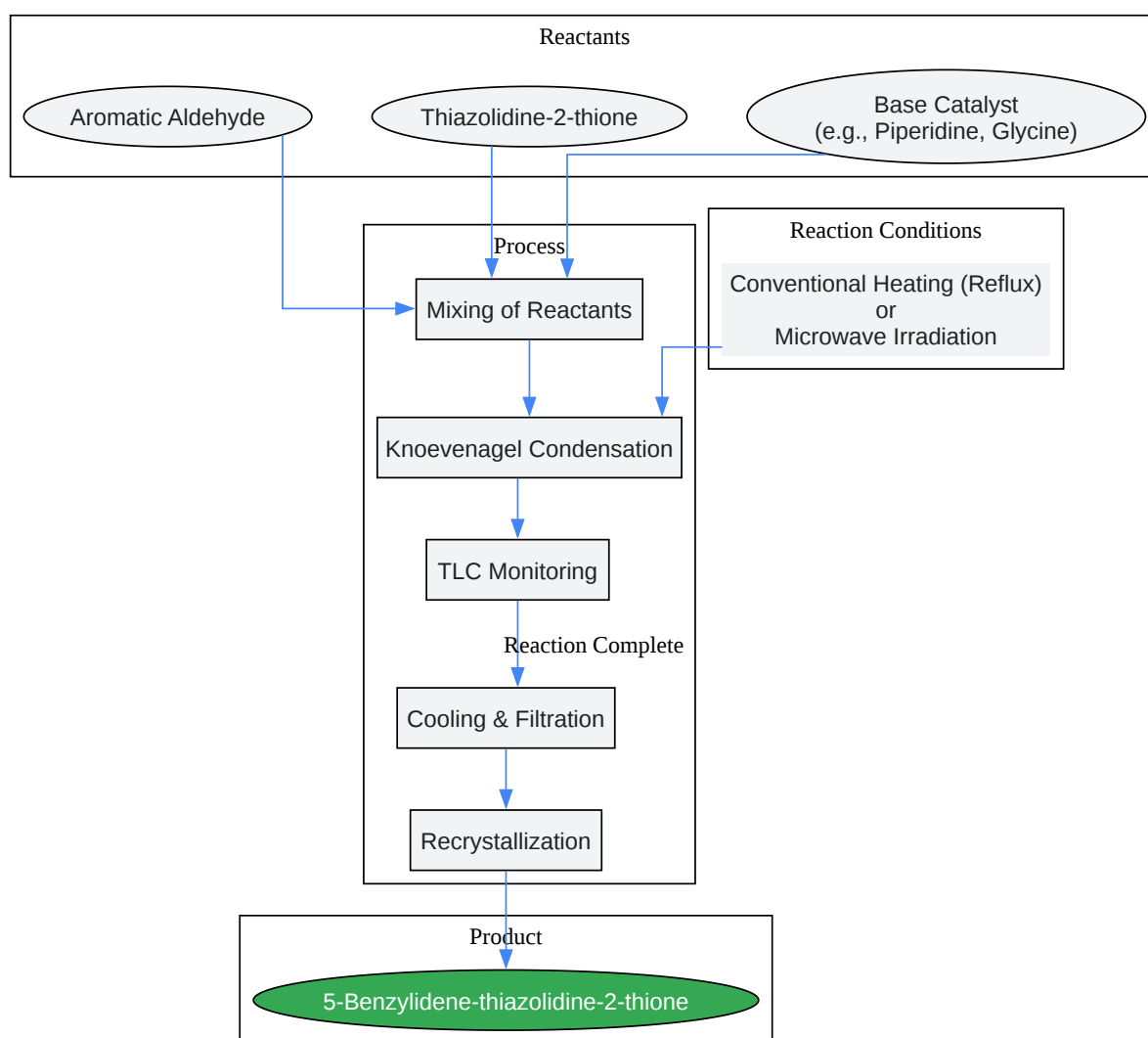
Synthesis Protocols

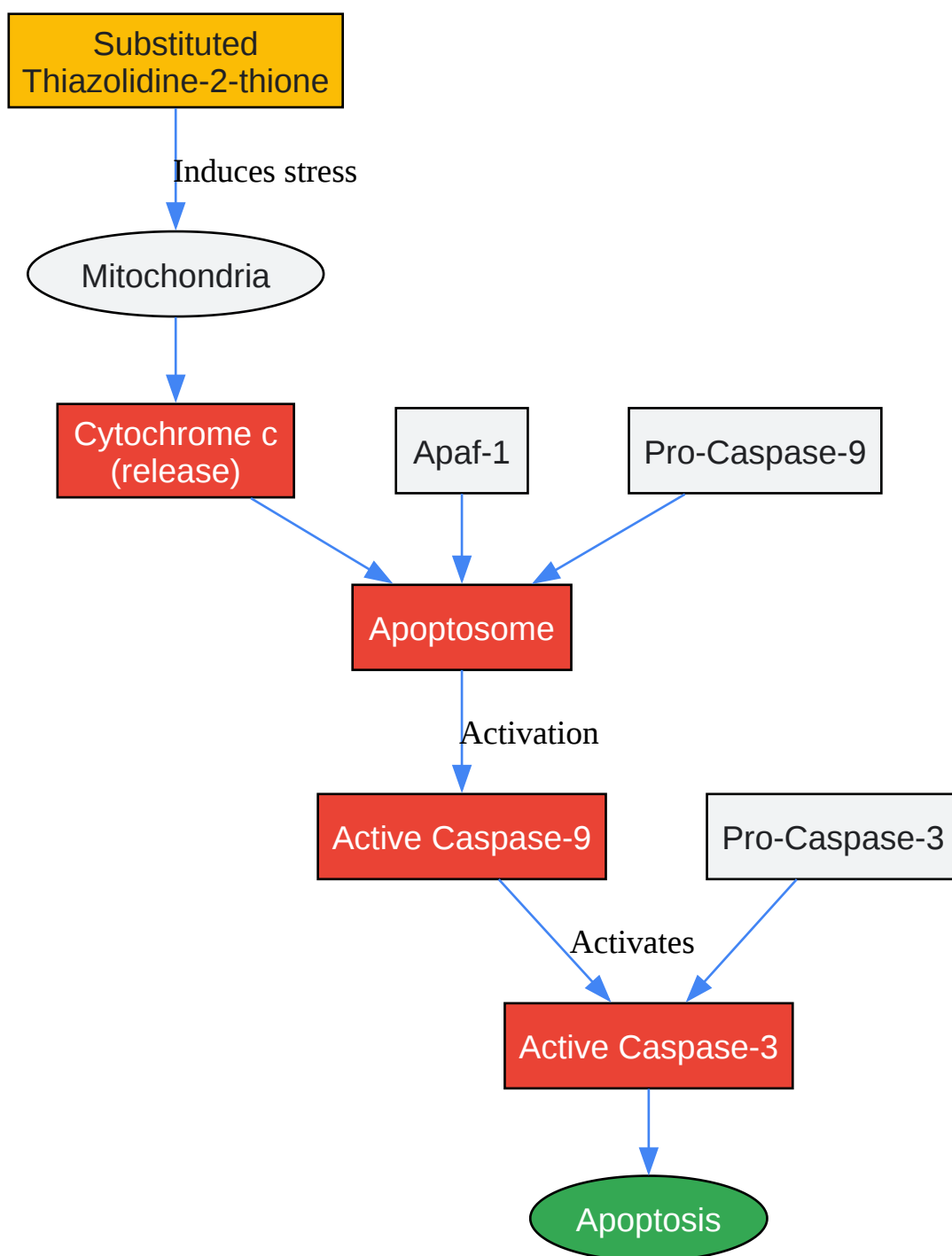
General Procedure for the Synthesis of 5-Benzylidene-thiazolidine-2-thiones:

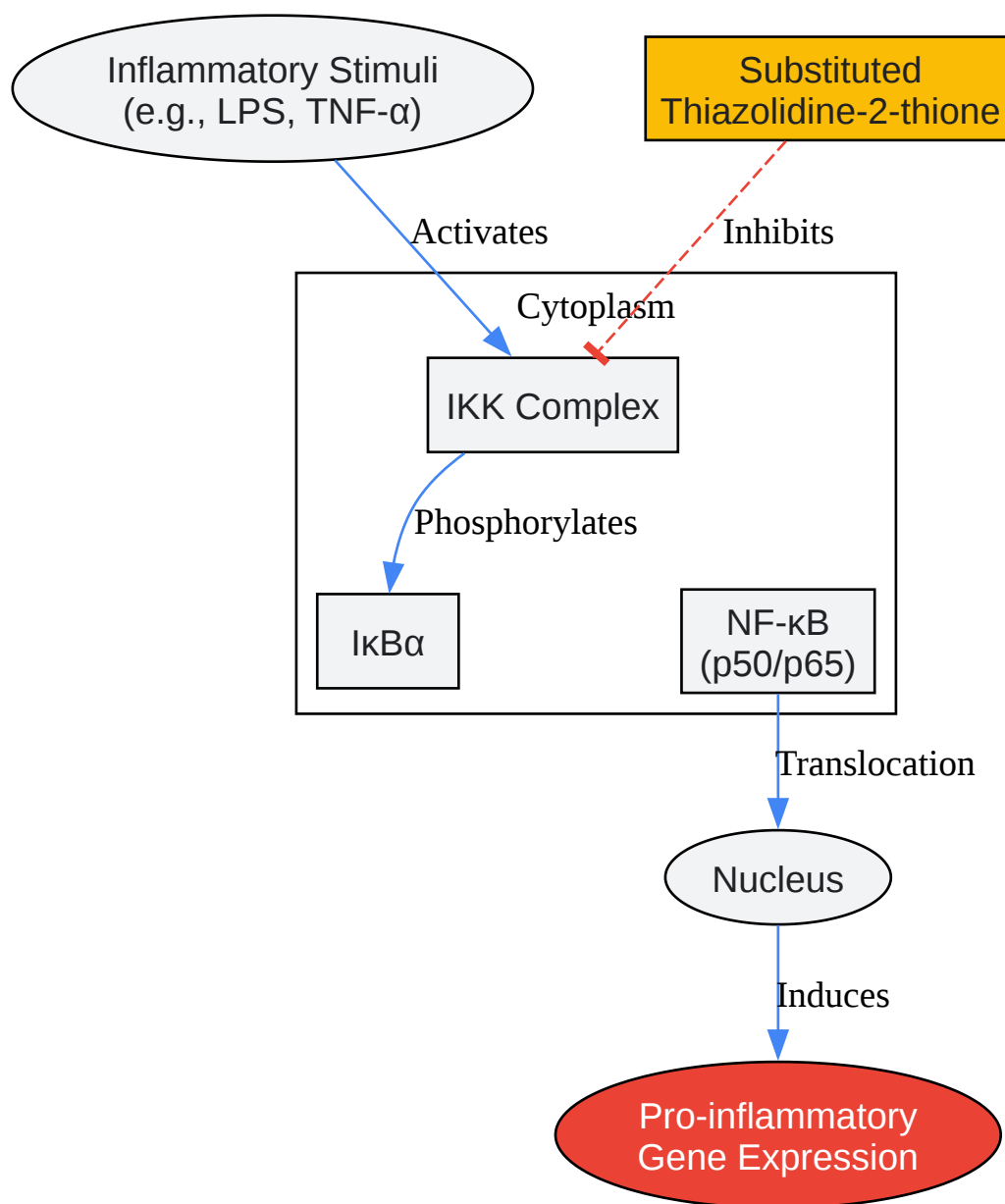
This procedure is a general representation of the Knoevenagel condensation used to synthesize 5-benzylidene derivatives.

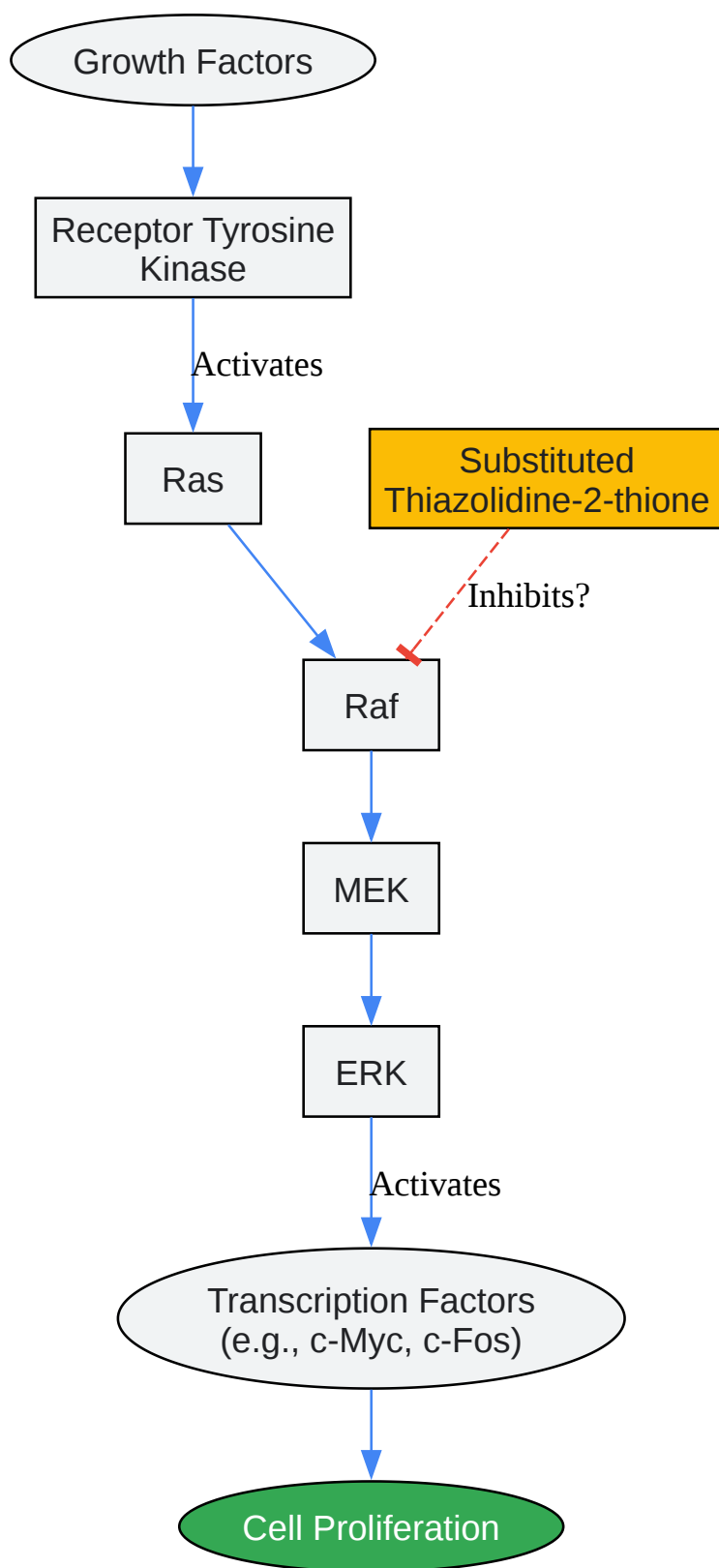
- A mixture of an appropriate aromatic aldehyde (1 equivalent), thiazolidine-2-thione (1 equivalent), and a catalytic amount of a base such as piperidine or glycine is prepared.
- The reaction can be carried out under various conditions:
 - Conventional Heating: The mixture is refluxed in a suitable solvent like ethanol for several hours.
 - Microwave Irradiation: The solvent-free mixture is irradiated in a microwave reactor for a few minutes.^[9]
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the resulting solid is filtered.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 5-benzylidene-thiazolidine-2-thione derivative.^{[10][11]}

Workflow for the Synthesis of 5-Benzylidene-thiazolidine-2-thiones:









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